molecular formula C10H6Cl2INO B14499270 3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide CAS No. 62899-14-3

3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide

Katalognummer: B14499270
CAS-Nummer: 62899-14-3
Molekulargewicht: 353.97 g/mol
InChI-Schlüssel: YTJDQYCXTAVRQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H6Cl2INO. This compound is characterized by the presence of dichlorobenzamide and iodopropynyl groups, making it a unique entity in the realm of organic chemistry. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-iodoprop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to its specific combination of dichloro and iodopropynyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

62899-14-3

Molekularformel

C10H6Cl2INO

Molekulargewicht

353.97 g/mol

IUPAC-Name

3,5-dichloro-N-(3-iodoprop-2-ynyl)benzamide

InChI

InChI=1S/C10H6Cl2INO/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,3H2,(H,14,15)

InChI-Schlüssel

YTJDQYCXTAVRQC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NCC#CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.